

# The Discovery and Development of Alectinib (CH5447240): A Technical Guide

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## Compound of Interest

Compound Name: CH5447240

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Alectinib, sold under the brand name Alecensa, is a second-generation, highly selective, and potent oral inhibitor of anaplastic lymphoma kinase (ALK) developed by Chugai Pharmaceutical Co., part of the Hoffmann-La Roche group.[1] It is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) that is positive for ALK gene rearrangements.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development, and resistance mechanisms associated with alectinib.

## Discovery and Synthesis

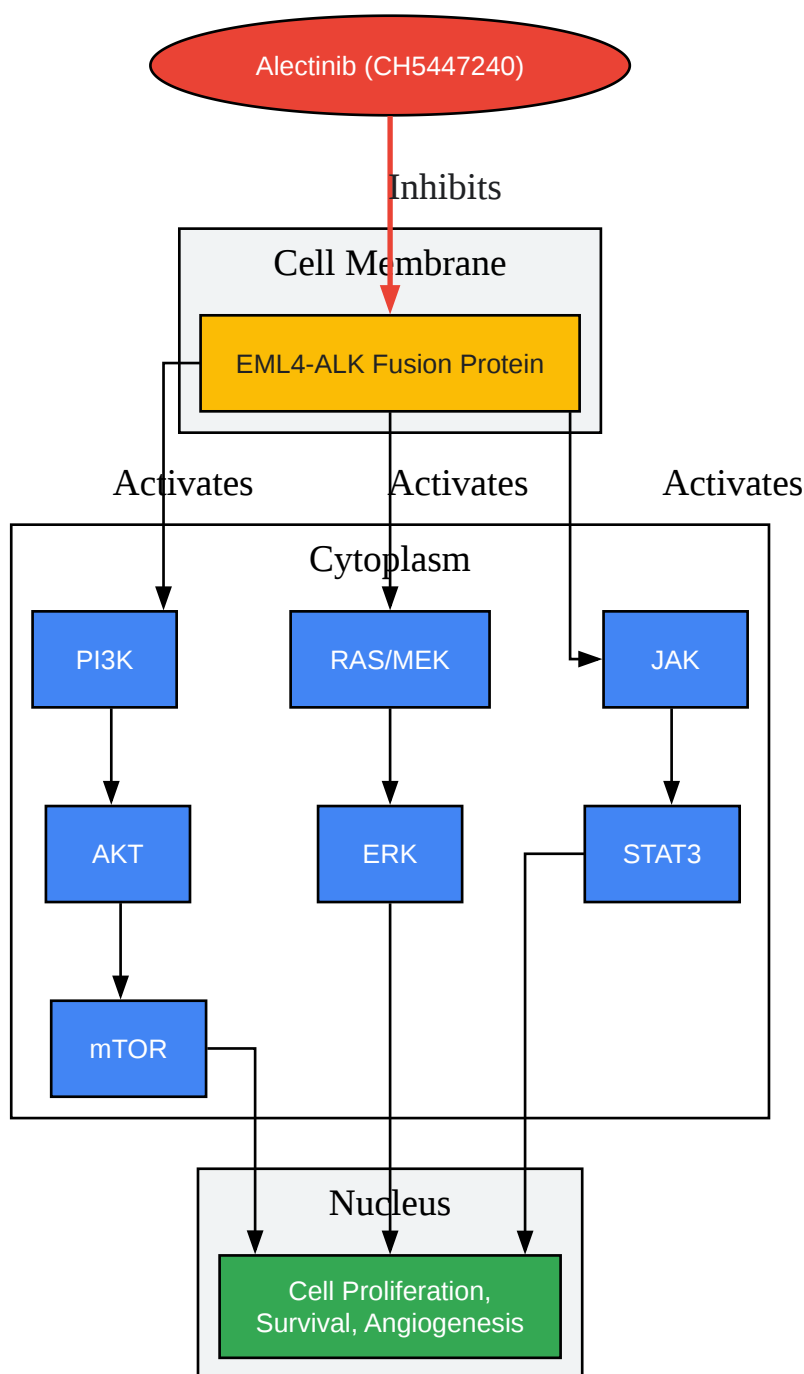
The development of alectinib was driven by the need to overcome resistance to the first-generation ALK inhibitor, crizotinib, and to improve efficacy against central nervous system (CNS) metastases. The chemical structure of alectinib is 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile.[1]

Several synthetic routes for alectinib have been developed. One common approach involves a multi-step process starting from readily available materials. Key steps often include Suzuki-Miyaura cross-coupling and reductive cyclization to construct the complex tetracyclic core of the molecule.[3][4] Another reported method utilizes a Fischer indolization to build the indole-fused core.[5] The goal of these synthetic strategies is to achieve a high-yield, scalable, and environmentally friendly manufacturing process suitable for commercial production.[5][6]

## Mechanism of Action

Alectinib is a tyrosine kinase inhibitor (TKI) that potently and selectively targets the ALK receptor tyrosine kinase.[1][7][8][9] In ALK-positive NSCLC, a chromosomal rearrangement leads to the creation of a fusion gene (most commonly EML4-ALK), which results in the constitutive activation of the ALK kinase domain.[2][10][11] This aberrant signaling drives uncontrolled cell proliferation and survival.

Alectinib functions by binding to the ATP-binding pocket of the ALK fusion protein, thereby inhibiting its kinase activity.[2] This blockade prevents the autophosphorylation of ALK and the subsequent activation of downstream signaling cascades, including the STAT3 and PI3K/AKT/mTOR pathways.[1][8][12] The inhibition of these critical pathways ultimately leads to a reduction in tumor cell viability and the induction of apoptosis (programmed cell death).[1][2][8] Alectinib and its major active metabolite, M4, exhibit similar potent activity against wild-type ALK and various mutant forms of the ALK enzyme that confer resistance to crizotinib.[1][8]



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Alectinib inhibits the constitutively active EML4-ALK fusion protein.

## Pharmacokinetics

The pharmacokinetic profile of alectinib and its active metabolite M4 has been well-characterized in both healthy subjects and patients with ALK-positive NSCLC.<sup>[13]</sup>

Parameter	Value	Reference
Bioavailability	37% (under fed conditions)	[1]
Time to Cmax (Tmax)	4 to 6 hours	[1][14]
Plasma Protein Binding	>99% (Alectinib and M4)	[1]
Metabolism	Primarily by CYP3A4 to active metabolite M4	[1][9][14]
Elimination Half-life	Alectinib: ~32.5-33 hours; M4: ~30.7-31 hours	[1]
Excretion	98% in feces (84% as unchanged alectinib, 6% as M4)	[1]
Steady-State Cmax (600 mg BID)	Alectinib: 665 ng/mL; M4: 246 ng/mL	[13]

## Preclinical and Clinical Efficacy

Alectinib demonstrated potent antitumor activity in preclinical models and has shown superior efficacy compared to crizotinib in clinical trials. A key feature is its excellent penetration of the blood-brain barrier, leading to significant activity against CNS metastases.[9]

## Preclinical Data

In preclinical studies, alectinib showed potent inhibitory activity against the ALK kinase domain and was active in cellular and xenograft models harboring ALK fusions, including those with mutations conferring resistance to crizotinib, such as the L1196M gatekeeper mutation.[15]

Study Type	Model	Key Findings	Reference
In Vitro Kinase Assay	Wild-type and mutant ALK	Potent inhibition of ALK (Ki = 0.83 nmol/L for WT, 1.56 nmol/L for L1196M)	[15]
Cell-based Assays	NSCLC cell lines (H2228)	Potent anti-proliferative and pro-apoptotic effects	[15]
In Vivo Xenograft	H2228 NSCLC model	Substantial and sustained tumor regression at 20 or 60 mg/kg doses	[15]
CNS Penetration	Animal models	High CNS-to-plasma ratios, leading to intracranial activity	[16]

## Clinical Trial Efficacy

Alectinib's approval was supported by data from several pivotal clinical trials demonstrating its robust systemic and CNS efficacy. The global phase III ALEX trial established alectinib as a preferred first-line treatment for ALK-positive NSCLC.[17][18][19]

Table 4.2.1: Efficacy Results from the ALEX Trial (First-Line Treatment)

Endpoint	Alectinib (600 mg BID)	Crizotinib (250 mg BID)	Hazard Ratio (95% CI)	Reference
Median PFS (Investigator)	34.8 months	10.9 months	0.43 (0.32–0.58)	[19]
12-month Event-Free Survival	68.4%	48.7%	N/A	[17]
Median OS	Not Reached	57.4 months	0.67 (0.46–0.98)	[19]
5-year OS Rate	62.5%	45.5%	N/A	[19]
CNS Progression (Cumulative Incidence)	12%	45%	0.16 (0.10-0.25)	N/A

Table 4.2.2: Efficacy in Crizotinib-Resistant Patients (Phase II Studies)

Study	Endpoint	Result (Alectinib 600 mg BID)	Reference
NP28673	ORR (Overall)	50% (95% CI, 41–59)	[15]
Median PFS	8.9 months (95% CI, 5.6–11.3)	[15]	
CNS ORR (measurable disease)	57%	[16]	
NP28761	ORR (Overall)	52.2%	N/A
Median PFS	8.1 months	N/A	
CNS ORR (measurable disease)	75%	[16][15]	

## Safety and Tolerability

Alectinib has a well-characterized and manageable safety profile, which is generally considered favorable compared to other ALK inhibitors.[18][20][21] The most common adverse events are

typically low-grade and can often be managed with dose modifications.[18][20]

Table 5.1: Common Adverse Events (AEs) in the ALEX Trial (All Grades)

Adverse Event	Alectinib (%)	Crizotinib (%)	Reference
Constipation	36.8	N/A	[20]
Anemia	26.3	N/A	[20]
Fatigue	22.4	N/A	[20]
Increased Blood Bilirubin	21.7	N/A	[20]
Myalgia	31	N/A	[22]
Edema	30	N/A	[15]

#### Key Warnings and Precautions:

- Hepatotoxicity: Severe liver injury can occur. Liver function should be monitored regularly.[7]
- Renal Impairment: Renal impairment, including Grade  $\geq 3$  events, has been reported.[22]
- Myalgia and CPK Elevation: Severe muscle pain and creatine phosphokinase (CPK) elevation are known side effects.[22]
- Interstitial Lung Disease (ILD)/Pneumonitis: This serious adverse reaction can occur and requires immediate medical attention.
- Bradycardia: Slowing of the heart rate can occur; heart rate and blood pressure should be monitored.

## Mechanisms of Acquired Resistance

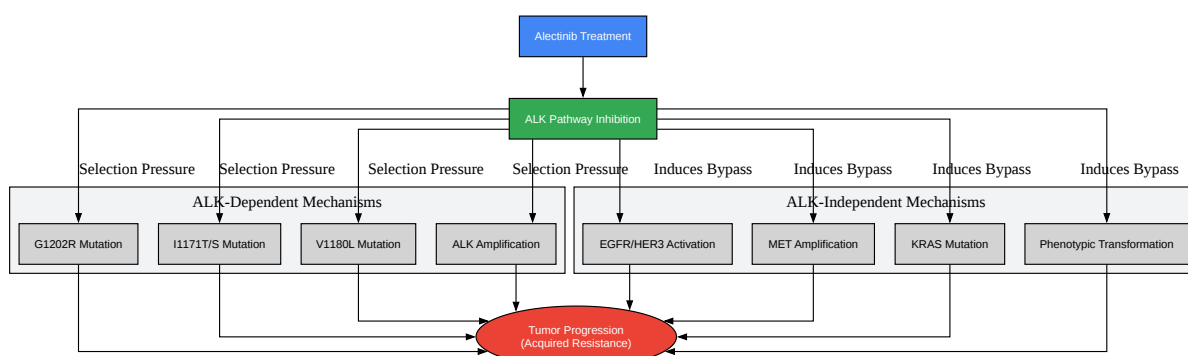
Despite the impressive activity of alectinib, acquired resistance eventually develops in most patients.[23] Resistance mechanisms are broadly categorized as ALK-dependent or ALK-independent.

## ALK-Dependent Resistance

This involves the re-activation of the ALK signaling pathway, primarily through the acquisition of secondary mutations within the ALK kinase domain. The most common resistance mutation to second-generation ALK inhibitors, including alectinib, is the G1202R solvent front mutation.[24][25][26] Other less frequent mutations include I1171T/S and V1180L.[24][25]

## ALK-Independent Resistance

This occurs through the activation of alternative "bypass" signaling pathways that allow cancer cells to survive and proliferate despite continued ALK inhibition. These mechanisms include the activation of other receptor tyrosine kinases such as EGFR, MET, and HER3, or signaling through the KRAS pathway.[23][25][27] In some cases, the tumor may undergo a phenotypic transformation, for example, to small-cell lung cancer.[24]



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Mechanisms of acquired resistance to alectinib.

## Experimental Protocols

The development of alectinib involved a series of standardized preclinical and clinical assays to determine its efficacy, safety, and mechanism of action.

### ALK Kinase Inhibition Assay (Biochemical)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of alectinib against the ALK enzyme.
- Methodology:
  - Recombinant ALK kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer.
  - Serial dilutions of alectinib are added to the reaction wells.
  - The reaction is allowed to proceed for a set time at a controlled temperature.
  - The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a luminescence-based assay (e.g., ADP-Glo) or immuno-detection (e.g., ELISA).
  - IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

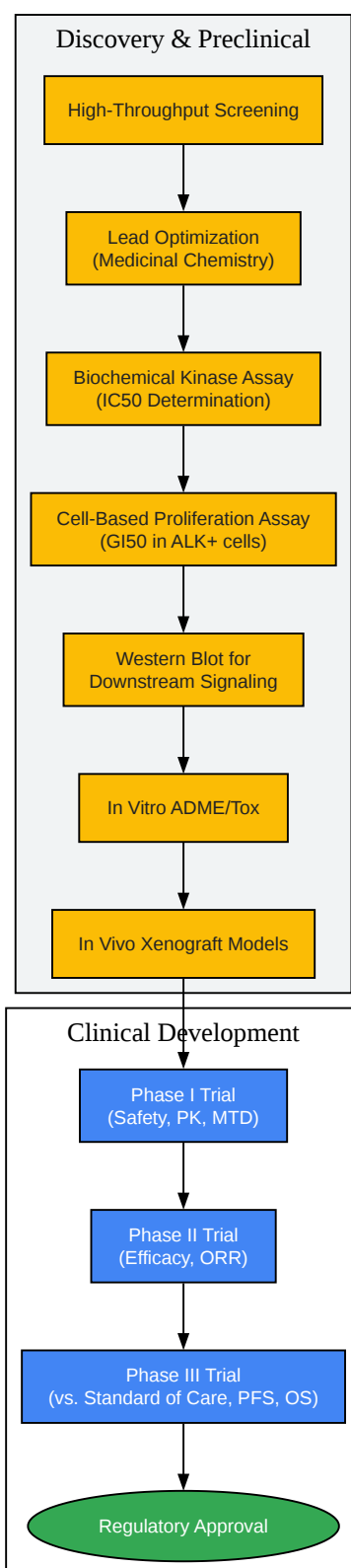
### Cell Viability/Proliferation Assay

- Objective: To measure the anti-proliferative effect of alectinib on ALK-positive cancer cells.
- Methodology:
  - ALK-positive NSCLC cells (e.g., H3122, NCI-H2228) are seeded in 96-well plates.
  - After allowing cells to adhere, they are treated with a range of alectinib concentrations for a specified period (typically 72 hours).
  - Cell viability is assessed using reagents like MTT, which measures metabolic activity, or CellTiter-Glo, which measures intracellular ATP levels.

- Absorbance or luminescence is read using a plate reader.
- Results are used to generate dose-response curves and calculate GI50 (concentration for 50% growth inhibition).

## In Vivo Tumor Xenograft Study

- Objective: To evaluate the in vivo anti-tumor efficacy of alectinib.
- Methodology:
  - Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with human ALK-positive NSCLC cells.
  - Tumors are allowed to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
  - Mice are randomized into vehicle control and treatment groups.
  - Alectinib is administered orally, typically once daily, at predefined doses.
  - Tumor volume and body weight are measured regularly (e.g., twice weekly).
  - The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Efficacy is assessed by comparing tumor growth inhibition between treated and control groups.



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General workflow for ALK inhibitor drug development.

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